molecular formula C21H25N3O7 B5350731 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate

Cat. No.: B5350731
M. Wt: 431.4 g/mol
InChI Key: OZHBRBDKMUQFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of amino, nitro, and ethoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate typically involves a multi-step process. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with 1-amino-2-(4-nitrophenyl)ethanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Potassium permanganate, acidic or basic conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethyl sulfoxide or acetonitrile

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Nitroso or nitro derivatives

    Substitution: Various substituted benzoates

Scientific Research Applications

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function.

Comparison with Similar Compounds

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(25)31-23-19(22)11-14-7-9-16(10-8-14)24(26)27/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHBRBDKMUQFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.